REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH:11](CC)[CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[CH2:20]1[CH2:24]OC(N2C(=O)NC(=O)C(F)=C2)[CH2:21]1.[CH3:34][CH2:35][C:36]1([OH:49])[N:41]=[C:40]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[Se:39][CH2:38][CH2:37]1>C(OCC)(=O)C>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH:13]([OH:16])[CH2:14][CH2:15][CH2:21][CH2:20][CH3:24])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:34][CH2:35][C:36]1([OH:49])[N:41]=[C:40]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[Se:39][CH2:38][CH2:37]1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
zirconia
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
|
Name
|
4-hydroxy-(2'-ethylhexyl) benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(CC(CC)O)CC
|
Name
|
|
Quantity
|
74.9 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1CC(OC1)N2C=C(C(=O)NC2=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(OC1)N2C=C(C(=O)NC2=O)F
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chill set
|
Type
|
CUSTOM
|
Details
|
is used for melt preparation
|
Type
|
ADDITION
|
Details
|
mixed with an aqueous gelatin solution
|
Type
|
CUSTOM
|
Details
|
to give a crude dispersion
|
Type
|
TEMPERATURE
|
Details
|
chill set
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
to remove ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
chill set
|
Type
|
CUSTOM
|
Details
|
until used for melt preparation
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
is combined with about 55.3 g of 8.3% (w/w) aqueous gelatin and 1.9 g of water at about 40° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
chill set
|
Type
|
CUSTOM
|
Details
|
is used for melt preparation
|
Type
|
CUSTOM
|
Details
|
This roller milled dispersion
|
Reaction Time |
123 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCCC(CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |